Cas no 579486-61-6 (4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine Chemical and Physical Properties
Names and Identifiers
-
- 4,6-dichloro-2-ethyl-3H-Imidazo[4,5-c]pyridine
- 1H-Imidazo[4,5-c]pyridine,4,6-dichloro-2-ethyl-(9CI)
- 4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine
- SCHEMBL5778738
- 579486-61-6
- DTXSID201249083
- EN300-8158141
- 4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine
-
- MDL: MFCD18808148
- Inchi: 1S/C8H7Cl2N3/c1-2-6-11-4-3-5(9)12-8(10)7(4)13-6/h3H,2H2,1H3,(H,11,13)
- InChI Key: SAKVPOFFPTVSQH-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C=C(N=1)Cl)NC(CC)=N2
Computed Properties
- Exact Mass: 215.002
- Monoisotopic Mass: 215.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- XLogP3: 3.2
4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM274075-1g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 1g |
$308 | 2023-01-07 | |
| Chemenu | CM274075-5g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 5g |
$795 | 2023-01-07 | |
| Chemenu | CM274075-10g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 10g |
$1061 | 2023-01-07 | |
| Chemenu | CM274075-25g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 25g |
$1772 | 2023-01-07 | |
| Chemenu | CM274075-1g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 1g |
$308 | 2021-08-18 | |
| Chemenu | CM274075-5g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 5g |
$795 | 2021-08-18 | |
| Chemenu | CM274075-10g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 10g |
$1061 | 2021-08-18 | |
| Chemenu | CM274075-25g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 25g |
$1772 | 2021-08-18 | |
| Alichem | A029194320-5g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 5g |
$1242.18 | 2023-09-01 | |
| Alichem | A029194320-10g |
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine |
579486-61-6 | 97% | 10g |
$1672.32 | 2023-09-01 |
4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine
Introduction to 4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine (CAS No. 579486-61-6)
4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine, identified by its Chemical Abstracts Service (CAS) number 579486-61-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of chlorine substituents at the 4 and 6 positions, along with an ethyl group at the 2 position, contributes to its unique chemical properties and potential applications in drug discovery.
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological effects. These include antiviral, anticancer, anti-inflammatory, and antimicrobial activities. The specific substitution pattern in 4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine makes it a promising candidate for further exploration in these areas. Recent studies have highlighted the importance of imidazopyridines in developing novel therapeutic agents due to their ability to interact with various biological targets.
In the context of modern drug discovery, 4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine has been investigated for its potential role in modulating enzyme activity and receptor binding. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The chlorine atoms at the 4 and 6 positions enhance the electrophilicity of the molecule, making it more reactive towards nucleophilic substrates such as amino acids and thiols. This reactivity is leveraged in designing enzyme inhibitors that can disrupt key signaling pathways.
Moreover, the ethyl group at the 2 position introduces steric hindrance that can influence binding affinity and selectivity. This feature is particularly important in drug design, where optimizing interactions with biological targets is crucial for efficacy and minimizing side effects. Computational studies have been instrumental in understanding the molecular interactions of 4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine with biological targets. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which may contribute to its versatility in binding different proteins.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine and its derivatives. Techniques such as cross-coupling reactions and palladium catalysis have been employed to introduce various functional groups while maintaining the integrity of the imidazopyridine core. These synthetic strategies have opened up new avenues for exploring the pharmacological potential of this compound class.
The biological activity of 4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine has been further investigated through in vitro and in vivo assays. Initial studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory responses. This has prompted researchers to explore its potential as an anti-inflammatory agent. Additionally, preliminary data suggest that this compound may exhibit antitumor properties by interfering with critical cellular processes such as proliferation and apoptosis.
The development of novel drug candidates often involves optimizing key structural features to enhance potency and selectivity. In the case of 4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine, modifications to the chlorine substituents or the ethyl group have been explored to fine-tune its biological activity. For example, replacing one or both chlorine atoms with other functional groups may alter binding interactions with target proteins without significantly compromising efficacy.
The role of computational modeling in drug design cannot be overstated. Molecular docking simulations have been used to predict how 4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine interacts with various biological targets. These simulations provide valuable insights into binding affinities and potential side effects before experimental validation is conducted. Such computational approaches are particularly useful in identifying lead compounds for further optimization.
Future research directions for 4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine include exploring its mechanism of action and evaluating its safety profile in preclinical studies. Understanding how this compound exerts its effects at a molecular level will be crucial for developing effective therapeutic strategies. Additionally, assessing its pharmacokinetic properties will help determine whether it is suitable for clinical translation.
In conclusion,4,6-dichloro-2-ethyl-1H-imidazo[4,5-cpyridine (CAS No. 579486-61-6) represents a promising scaffold for developing novel pharmaceutical agents. Its unique structural features and demonstrated biological activities make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing various diseases.
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